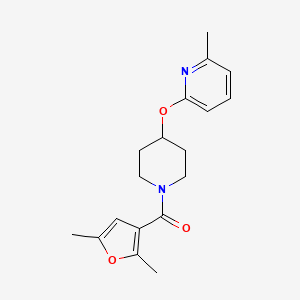
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound featuring a blend of isoquinoline, furan, and benzenesulfonamide moieties. Its intricate structure suggests significant potential in various chemical and biological research areas. Each moiety in the molecule can contribute to different functional properties, making this compound versatile for scientific exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide can be achieved through a multi-step organic synthesis process involving:
Formation of the isoquinoline core: : Starting with a precursor like 2-nitrophenylethylamine, the isoquinoline ring is formed through a Pictet-Spengler reaction.
Furan incorporation: : Attaching the furan moiety usually involves a coupling reaction, such as the Suzuki or Heck reaction.
Benzenesulfonamide attachment:
Industrial Production Methods
For large-scale production, optimizations often include:
Catalysis: : Using catalysts to enhance reaction rates and yields.
Green Chemistry Principles: : Minimizing waste and using environmentally benign solvents.
Flow Chemistry: : Employing continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide can undergo several chemical reactions, including:
Oxidation: : It may be oxidized at various positions on the isoquinoline or furan rings.
Reduction: : Reduction of the nitro group on the isoquinoline ring to an amine is possible.
Substitution: : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution reagents: : Halides, nucleophiles like thiols or amines.
Major Products
Oxidation: : Oxidized isoquinoline or furan derivatives.
Reduction: : Amine derivatives from reduced nitro groups.
Substitution: : Various substituted products depending on the reagents used.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide finds applications in:
Chemistry: : As a building block for complex organic molecules.
Biology: : Potential use as a probe for studying enzyme interactions or biological pathways.
Medicine: : Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the synthesis of advanced materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The compound's mechanism of action typically involves:
Molecular targets: : Binding to specific proteins or enzymes, possibly inhibiting or modifying their activity.
Pathways involved: : Interaction with cellular signaling pathways, affecting cell function or viability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide: : Similar structure with a pyridine ring instead of furan.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide: : Features a thiophene ring, offering different electronic properties.
Uniqueness
What sets N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide apart is its unique combination of isoquinoline, furan, and benzenesulfonamide, each contributing distinct reactivity and potential biological activities, making it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-17-9-10-18(2)23(14-17)29(26,27)24-15-21(22-8-5-13-28-22)25-12-11-19-6-3-4-7-20(19)16-25/h3-10,13-14,21,24H,11-12,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGZRKOWKXZSLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)
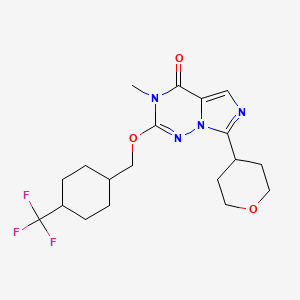

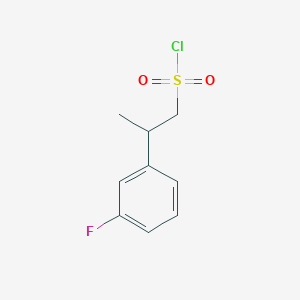
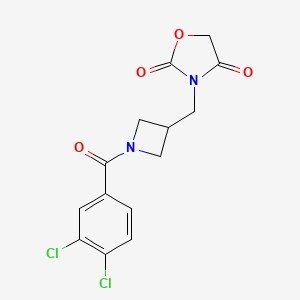
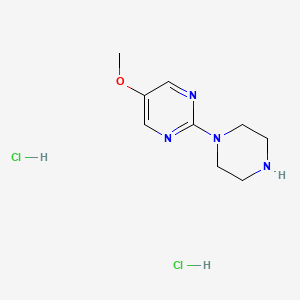
![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)
![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)
![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)
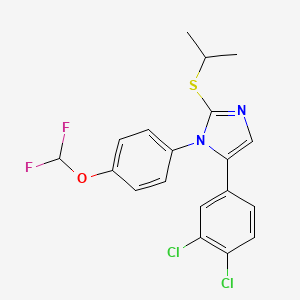
![N-(2-chlorophenyl)-2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2406184.png)
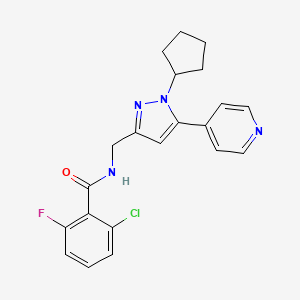
![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)
